molecular formula C30H22O4S B12581145 2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one) CAS No. 218166-92-8

2,2'-Sulfonylbis(1,3-diphenylprop-2-en-1-one)

Cat. No.: B12581145
CAS No.: 218166-92-8
M. Wt: 478.6 g/mol
InChI Key: ZEAUXRARYPZXCN-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is a compound belonging to the class of chalcones, which are α,β-unsaturated ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenone and benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an alcoholic medium . The reaction conditions include maintaining a cold environment to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted chalcones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins. This interaction can modulate the activity of enzymes and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Thiobis(1,3-diphenylprop-2-en-1-one)
  • 2,2’-Sulfonylbis(3-(p-chlorophenyl)-1-phenylprop-2-en-1-one)
  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

Uniqueness

2,2’-Sulfonylbis(1,3-diphenylprop-2-en-1-one) is unique due to its sulfonyl group, which imparts distinct chemical and biological properties compared to its thiobis and unsubstituted counterparts. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

218166-92-8

Molecular Formula

C30H22O4S

Molecular Weight

478.6 g/mol

IUPAC Name

2-(3-oxo-1,3-diphenylprop-1-en-2-yl)sulfonyl-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C30H22O4S/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)35(33,34)28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-22H

InChI Key

ZEAUXRARYPZXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)S(=O)(=O)C(=CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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